molecular formula C11H14FNO4S B1408276 2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858240-36-4

2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid

Cat. No. B1408276
CAS RN: 1858240-36-4
M. Wt: 275.3 g/mol
InChI Key: MKKWSQPLXPOCBV-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid, also known as 2-Fluoromethylsulfonylbenzoic acid (FMSB), is an organosulfur compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of 178-180 °C. FMSB is an important intermediate used in the synthesis of various organic compounds and pharmaceuticals. It is also used as a reagent for the preparation of fluorinated compounds and as a catalyst for organic transformations.

Scientific Research Applications

Chemical and Metabolic Insights

A review focusing on the chemistry, metabolism, and bioefficacy of methionine sources outlines the importance of understanding chemical structures and their biological impacts. This study highlights how structural differences between compounds can lead to variations in absorption, metabolism, and biological efficacy, which is crucial when considering the scientific applications of specific chemicals like 2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid (Vázquez-Añón et al., 2017).

Environmental Degradation and Toxicity

Research into the microbial degradation of polyfluoroalkyl chemicals provides a lens through which the environmental impact and breakdown of complex chemicals, potentially including those similar to 2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid, can be assessed. Understanding the degradation pathways and toxicological profiles of such compounds is essential for evaluating their safety and environmental persistence (Liu & Avendaño, 2013).

Practical Synthesis and Industrial Application

The practical synthesis of related compounds, like 2-Fluoro-4-bromobiphenyl, sheds light on the methodologies that could be applied to the synthesis of 2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid. These insights are crucial for the development of efficient, cost-effective, and environmentally friendly synthesis routes for research and industrial applications (Qiu et al., 2009).

Fluorinated Chemical Alternatives and Environmental Concerns

The transition to and evaluation of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids provide a relevant context for considering the environmental and health implications of fluorinated compounds, including those with complex structures like 2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid. This research is pivotal in guiding the development and use of safer chemical alternatives (Wang et al., 2013).

Safety and Hazards

The safety and hazard information for “2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid” is not provided in the search results . It’s important to handle all chemical compounds with care and to follow safety protocols.

properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-3-9(11(14)15)13(18(2,16)17)10-7-5-4-6-8(10)12/h4-7,9H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKWSQPLXPOCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC=CC=C1F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196875
Record name Butanoic acid, 2-[(2-fluorophenyl)(methylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid

CAS RN

1858240-36-4
Record name Butanoic acid, 2-[(2-fluorophenyl)(methylsulfonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858240-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-[(2-fluorophenyl)(methylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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